![molecular formula C9H8BrClN2O B14896500 7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-bromo-4-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to facilitate cyclization and formation of the desired benzodiazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced benzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Substituted benzodiazepine derivatives with various functional groups.
Scientific Research Applications
7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with different pharmacological properties.
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: A chlorinated benzodiazepine derivative with similar structural features.
Uniqueness
7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and pharmacological profile. The combination of these halogens in the benzodiazepine core may result in distinct interactions with biological targets and unique therapeutic effects .
Properties
Molecular Formula |
C9H8BrClN2O |
|---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
7-bromo-6-chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-1-2-6-7(8(5)11)9(14)13-4-3-12-6/h1-2,12H,3-4H2,(H,13,14) |
InChI Key |
SFAQHXGNADDLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

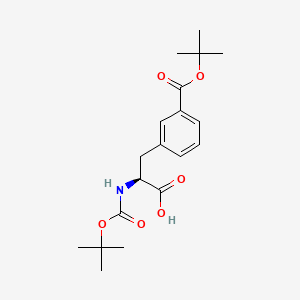
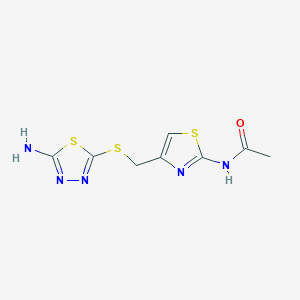



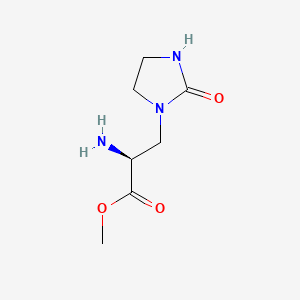
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
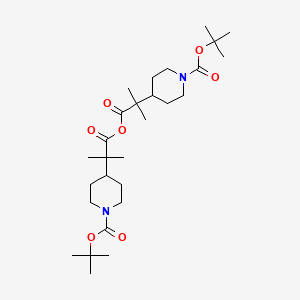
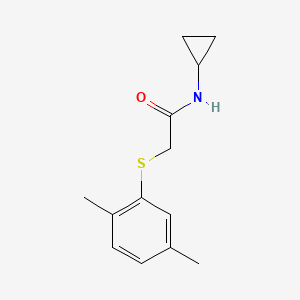
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
